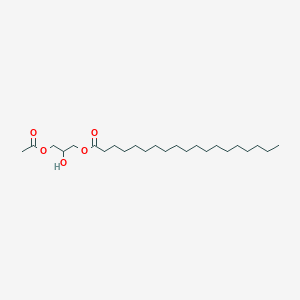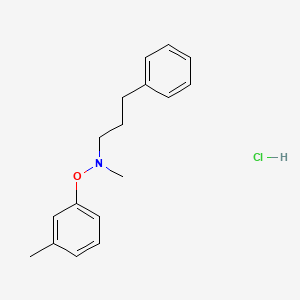
n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions or amidation processes. For instance, 2-hydroxy-2-methylpropiophenone can undergo multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to complex molecules (Wakui et al., 2004). Another approach involves the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine from 3-phenoxybenzonitrile, demonstrating the versatility of amidine compounds in pharmacological applications (Popov et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is often elucidated using crystallography and spectroscopic methods. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, showcasing the importance of intermolecular hydrogen bonding in stabilizing the molecular structure (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride derivatives can vary widely, including arylation processes and reactions with phenol. Radical arylation of phenols and phenyl ethers, for example, can proceed with good regioselectivity, offering new pathways to synthesize biphenyl alcohols and ethers with potential applications in drug development and materials science (Wetzel et al., 2010).
Physical Properties Analysis
The physical properties of such compounds are crucial for their application in various fields. The study of hydrogen-bonded chains in complexes, for instance, sheds light on the large proton polarizability due to collective proton fluctuation, which can have implications for the material's properties (Wojciechowski et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, are defined by the molecular structure and functional groups. Synthesis and characterization of triphenylamine-3-hexylthiophene oligomer hybrids highlight the importance of molecular design in achieving desired chemical properties for applications in organic electronics (Li et al., 2008).
科学的研究の応用
m-Aryloxy Phenols
- Scientific Field : Chemistry, Material Science .
- Application Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
- Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Propylamine Hydrochloride
- Scientific Field : Chemistry, Pharmaceutical .
- Application Summary : Propylamine hydrochloride is used in the synthesis of various compounds. For example, it is used in the synthesis of N-Methyl-γ-(4-methylphenoxy)benzenepropanamine hydrochloride .
- Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields, such as pharmaceuticals .
Spectrophotometric Analysis
- Scientific Field : Analytical Chemistry .
- Application Summary : Atomoxetine HCl is used in a novel spectrophotometric approach that relies on a charge transfer complex between atomoxetine and a quinone-based π-acceptor .
- Methods of Application : The two approaches rely on charge transfer formed between Atomoxetine base (n-donor) with p-chloranil and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ; π-acceptor). The generated complexes exhibit absorption intensity maxima at 550 and 460 nm in acetonitrile for p-chloranil and DDQ in the order .
- Results or Outcomes : The assessment of Atomoxetine in pharmaceutical capsules using the suggested procedures was successful, and the results were contrasted with those obtained using a different published method to show accuracy and precision .
Synthesis of Atomoxetine Hydrochloride
- Scientific Field : Organic Chemistry .
- Application Summary : Atomoxetine HCl is synthesized from a new crystalline form of N-methyl-3-phenyl-3-(o-tolyloxy) propylamine oxalate .
- Methods of Application : The synthesis involves the preparation of Atomoxetine using 3-phenyl chloropropyl amine as a starting material .
- Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields, such as pharmaceuticals .
Treatment of Attention-Deficit Hyperactivity Syndrome (ADHD)
特性
IUPAC Name |
N-methyl-N-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-15-8-6-12-17(14-15)19-18(2)13-7-11-16-9-4-3-5-10-16;/h3-6,8-10,12,14H,7,11,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLUUFXMYKVCGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)ON(C)CCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,](/img/no-structure.png)
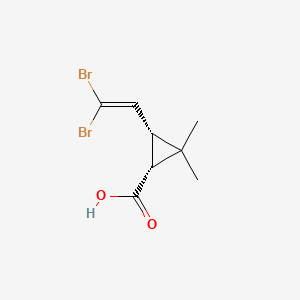
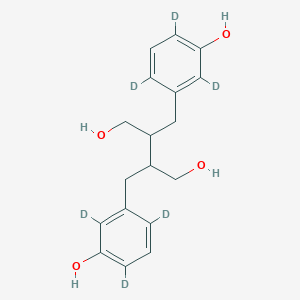
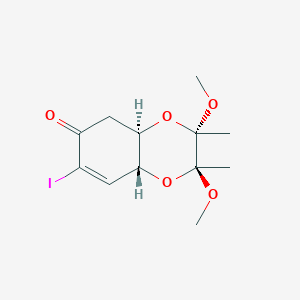
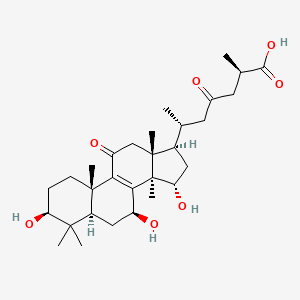
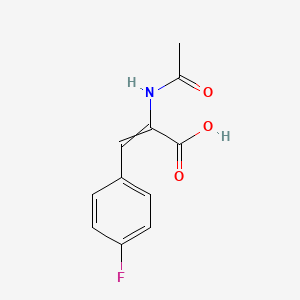
![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)
![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

